Potassium (2-phenyloxy)ethyltrifluoroborate
Overview
Description
Potassium (2-phenyloxy)ethyltrifluoroborate is an organoboron compound with the molecular formula C8H9BF3KO. This compound is part of the trifluoroborate family, which has gained significant attention due to its stability and versatility in various chemical reactions. It is particularly noted for its applications in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium (2-phenyloxy)ethyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. One common method includes the hydroboration of alkenes followed by treatment with potassium hydrogen fluoride (KHF2). This process yields the trifluoroborate salt, which is then purified through crystallization techniques .
Industrial Production Methods: Industrial production of potassium trifluoroborates often employs scalable and efficient synthetic routes. These methods are designed to ensure high yields and purity of the final product. The use of robust reaction conditions and advanced purification techniques, such as recrystallization and chromatography, are standard practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Potassium (2-phenyloxy)ethyltrifluoroborate is known to undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used in these reactions.
Major Products: The major products formed from these reactions are often complex organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Potassium (2-phenyloxy)ethyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (2-phenyloxy)ethyltrifluoroborate in cross-coupling reactions involves several key steps:
Transmetalation: The transfer of the organic group from the boron atom to the palladium catalyst.
Oxidative Addition: The insertion of the palladium catalyst into the carbon-halogen bond of the substrate.
Reductive Elimination: The formation of the new carbon-carbon bond and the regeneration of the palladium catalyst.
These steps are facilitated by the unique properties of the trifluoroborate group, which provides stability and reactivity under the reaction conditions .
Comparison with Similar Compounds
Potassium (2-phenyloxy)ethyltrifluoroborate is compared with other similar compounds, such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness:
Properties
IUPAC Name |
potassium;trifluoro(2-phenoxyethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c10-9(11,12)6-7-13-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRSLUANOEYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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